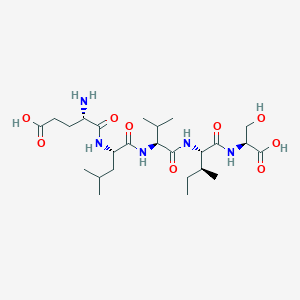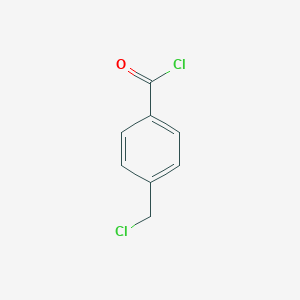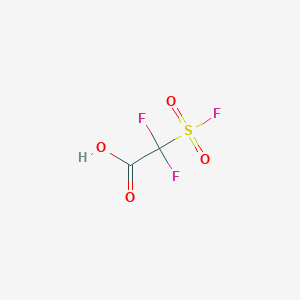![molecular formula C16H11NO B116712 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE CAS No. 5724-55-0](/img/structure/B116712.png)
4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE: is an organic compound with the molecular formula C16H11NO . It is a derivative of benzonitrile, characterized by the presence of a phenyl group and a propenyl group with a keto functionality. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE can be synthesized through the reaction of benzonitrile with benzaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Ammonia, primary amines, and hydroxylamine.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Amines and hydroxyl derivatives.
Scientific Research Applications
Chemistry: 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are explored for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. It also finds applications in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(3-oxo-3-phenyl-1-propenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- Benzonitrile, 4-(1-oxo-3-phenyl-2-propynyl)-
- Benzonitrile, 4-(3-oxo-3-phenyl-1-propen-1-yl)-
- Benzonitrile, 4-(3-oxo-3-phenyl-propenyl)-
Uniqueness: 4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
5724-55-0 |
|---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
4-[(E)-3-oxo-3-phenylprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C16H11NO/c17-12-14-8-6-13(7-9-14)10-11-16(18)15-4-2-1-3-5-15/h1-11H/b11-10+ |
InChI Key |
CAHMJFODGBXCBM-ZHACJKMWSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B116671.png)

